molecular formula C12H14ClN3 B13584765 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride

2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride

Cat. No.: B13584765
M. Wt: 235.71 g/mol
InChI Key: RDLTXSUBJIRZCX-UHFFFAOYSA-N
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Description

2-Phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a hydrochloride salt. Its molecular formula is C₁₁H₁₃ClN₃ (calculated based on structural analogs; see ), with a molecular weight of approximately 231.70 g/mol. The compound’s fused pyrazole-pyrazine ring system confers rigidity, while the phenyl group enhances lipophilicity, influencing its pharmacokinetic properties.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride

InChI

InChI=1S/C12H13N3.ClH/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12;/h1-5,8,13H,6-7,9H2;1H

InChI Key

RDLTXSUBJIRZCX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3)CN1.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Overview

A typical synthetic route involves the following steps:

  • Synthesis of Phenyl-Substituted Pyrazole Intermediate:

    • Phenylhydrazine derivatives react with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls to form phenyl-substituted pyrazoles.
    • Reaction conditions usually involve reflux in ethanol or other polar solvents with acid/base catalysis.
  • Formation of Pyrazolo[1,5-a]pyrazine Core:

    • The phenyl-pyrazole intermediate undergoes cyclization with pyrazine or its reduced derivatives (tetrahydropyrazine).
    • This cyclization can be promoted by heating under reflux or microwave irradiation in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Catalysts such as palladium complexes may be used if coupling reactions (e.g., Suzuki coupling) are involved for phenyl substitution.
  • Hydrochloride Salt Formation:

    • The free base pyrazolo[1,5-a]pyrazine is treated with hydrochloric acid in an organic solvent (e.g., ethereal HCl or HCl in dioxane) to yield the hydrochloride salt.
    • The salt is isolated by filtration or crystallization.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Phenylhydrazine + diketone Acid/base catalysis, reflux Ethanol 80-100 °C 70-85 Formation of phenyl-pyrazole
Cyclization to pyrazolopyrazine Heating with pyrazine derivative, catalyst Pd DMF/DMSO 100-150 °C 60-75 Ring fusion step
Hydrochloride salt formation HCl gas or HCl in dioxane Ether/dioxane Room temperature >90 Salt isolation by crystallization

Alternative Synthetic Approaches

  • Suzuki-Miyaura Cross-Coupling: For introducing the phenyl group at the 2-position, Suzuki coupling of a halogenated pyrazolo[1,5-a]pyrazine intermediate with phenylboronic acid under Pd catalysis is effective.
  • Reductive Cyclization: Starting from nitro-substituted pyrazine derivatives, reduction followed by cyclization can yield the tetrahydro-pyrazolo[1,5-a]pyrazine core.
  • Microwave-Assisted Synthesis: Accelerates cyclization steps, improving yields and reducing reaction times.

Research Findings and Analytical Data

  • The hydrochloride salt form improves aqueous solubility and stability compared to the free base.
  • NMR (1H, 13C), mass spectrometry, and elemental analysis confirm the structure and purity.
  • The compound exhibits characteristic chemical shifts for the pyrazolo and phenyl protons, and the hydrochloride salt shows distinct protonation signals.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct Cyclization Phenyl-pyrazole + pyrazine Heating in DMF/DMSO Straightforward, moderate yield Requires purified intermediates
Suzuki Coupling + Cyclization Halogenated pyrazolopyrazine + phenylboronic acid Pd catalyst, base, reflux High regioselectivity Requires Pd catalyst, multiple steps
Reductive Cyclization Nitro-pyrazine derivatives Reducing agent + cyclization Useful for substituted derivatives More steps, sensitive conditions
Microwave-Assisted Cyclization Same as direct cyclization Microwave irradiation Faster, improved yield Requires specialized equipment

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves cyclocondensation, coupling reactions, and functional group modifications.

Cyclocondensation Reactions

The core scaffold is often synthesized via cyclocondensation of β-ketoesters with aminopyrazoles. For example:

  • Reaction : β-Ketoester + Aminopyrazole → Pyrazolo[1,5-a]pyrazine core

  • Conditions : Heating in THF or ethanol, often under acidic or basic catalysis .

  • Example :

    ReactantsSolventCatalystYieldReference
    Ethyl 3-oxobutanoate + 3-aminopyrazoleTHFNone65–75%

Suzuki Coupling for Aryl Functionalization

The phenyl group at position 2 can be introduced via Suzuki-Miyaura cross-coupling:

  • Reaction : Chloropyrazine + Phenylboronic Acid → Aryl-Substituted Pyrazine

  • Conditions :

    • Pd(dppf)Cl₂ catalyst, Na₂CO₃ base, THF/water solvent, 80–100°C .

    • Typical Yield : 60–70% .

Functionalization of the Pyrazine Ring

The dihydropyrazine moiety enables further derivatization, including reductive amination and acylations.

Reductive Amination

  • Reaction : Ketone + Amine → Secondary Amine

  • Conditions :

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane, acetic acid .

    • Example : Synthesis of piperidine-linked derivatives .

HATU-Mediated Amide Coupling

The secondary amine on the pyrazine ring can undergo amidation:

  • Reaction : Amine + Carboxylic Acid → Amide

  • Conditions :

    • HATU, DIPEA, DMF, room temperature .

    • Yield : ~70% for piperidyl-pyrrolidine derivatives .

Boc Deprotection

  • Reaction : Boc-protected amine → Free amine

  • Conditions : 4N HCl in dioxane/MeOH, room temperature .

  • Yield : Quantitative (>95%) .

Hydrochloride Salt Formation

  • Reaction : Free base + HCl → Hydrochloride salt

  • Conditions : Treatment with HCl in dioxane or ethanol .

Stability and Reactivity Insights

  • pH Sensitivity : The compound is stable under acidic conditions but may undergo hydrolysis in strong bases due to the labile C–N bonds in the dihydropyrazine ring .

  • Thermal Stability : Decomposition observed above 200°C, with melting points ranging 260–262°C for related hydrochlorides .

Scientific Research Applications

2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is used in the development of fluorescent materials and sensors due to its unique photophysical properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical structures.

Mechanism of Action

The mechanism of action of 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Enzyme Inhibition

  • Pyrazolo[3,4-d]pyrimidines (): These analogs inhibit kinases like Src and Bcr-Abl (IC₅₀ = 0.1–5 µM), whereas pyrazolo[1,5-a]pyrazines (e.g., target compound) show selectivity for GPCRs like mGluR2 (IC₅₀ ~50 nM) .
  • Imidazo[1,5-a]pyrazines (): PDE10 inhibitors (IC₅₀ = 10–100 nM), differing from the mGluR2 activity of pyrazolo[1,5-a]pyrazines .

Fluorescence Properties

  • Benzoimidazole-pyrrolo[1,2-a]pyrazines (): Exhibit strong fluorescence (quantum yield Φ = 56%), unlike non-aromatic pyrazolo[1,5-a]pyrazines, which lack conjugated π-systems for emission .

Biological Activity

2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused bicyclic structure. Its molecular formula is C11H12ClN4C_{11}H_{12}ClN_4, with a molecular weight of approximately 240.69 g/mol. The unique structural features contribute to its interaction with various biological targets.

The biological activity of 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride is primarily attributed to its ability to modulate enzyme activity and receptor interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases such as Adaptor Associated Kinase 1 (AAK1), which plays a crucial role in endocytosis and synaptic vesicle recycling. This inhibition can potentially affect neurotransmitter release and cellular signaling pathways .
  • Receptor Modulation : It may also interact with various receptors involved in signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.

Biological Activities

The compound exhibits several notable biological activities:

  • Antitumor Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that these compounds can effectively reduce cell viability in cancer cell lines .
  • Neuroprotective Effects : The modulation of AAK1 by this compound suggests potential neuroprotective properties. Inhibiting AAK1 may enhance synaptic function and protect against neurodegeneration .
  • Anti-inflammatory Properties : Some studies have reported that pyrazolo[1,5-a]pyrazine derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Study 1: Antitumor Activity

A study conducted on a series of pyrazolo[1,5-a]pyrazine derivatives showed that 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride significantly inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM. The mechanism was primarily through apoptosis induction as evidenced by increased annexin V staining and caspase activation.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in a marked reduction in neuronal cell death compared to controls. The protective effect was associated with reduced levels of reactive oxygen species (ROS) and upregulation of antioxidant enzymes.

Comparative Analysis

A comparison of the biological activities of 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride with other related compounds reveals its unique profile:

Compound NameAntitumor ActivityNeuroprotective EffectsAnti-inflammatory Effects
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochlorideHighModerateHigh
Pyrazolo[3,4-d]pyrimidineModerateLowModerate
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineLowModerateHigh

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Core FormationHydrazine + ketone, ethanol, reflux62–70%
Position 7 ModificationSilylformamidine, benzene, 24h stirring68%
Salt FormationHCl gas, ethanol/water, 0°C95%

Basic: How is structural characterization performed for this compound and its derivatives?

Methodological Answer:
Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and substituent orientation. For example, methylene protons in the pyrazine ring appear as multiplets at δ 3.2–4.1 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 264.22 for C12_{12}H12_{12}F3_3NO) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry, as seen in analogs like 7-amino-3-(2'-chlorophenylazo) derivatives .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:
Stability depends on:

  • Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the pyrazine ring .
  • pH Sensitivity : Degrades in acidic conditions (pH < 3) due to protonation of the pyrazine nitrogen, leading to ring-opening .
  • Temporal Stability : Maintains >90% integrity after 6 months at –20°C, but degrades to 70% at 25°C within 30 days .

Advanced: How can reaction yields be optimized for the functionalization of Position 7?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Benzene or toluene improves silylformamidine reactivity compared to polar solvents .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) enhance electrophilic substitution at Position 7, increasing yields from 68% to 82% .
  • Temperature Control : Lower temperatures (–10°C) reduce side reactions during hydrazine coupling .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts)?

Methodological Answer:
Contradictions arise from tautomerism or solvent effects. Mitigation strategies:

  • Variable Temperature NMR : Identifies tautomeric forms (e.g., enol-keto equilibria in carbonyl derivatives) .
  • DFT Calculations : Predicts 13^13C NMR shifts for comparison with experimental data (e.g., δ 158 ppm for C=O vs. observed δ 160 ppm) .
  • Deuterated Solvents : Use DMSO-d6_6 to stabilize specific tautomers for clearer spectra .

Advanced: What mechanisms underlie its biological activity in receptor binding studies?

Methodological Answer:
While direct data on this compound is limited, analogs show:

  • Adenosine A2a_{2a} Receptor Antagonism : Pyrazolo-pyrazines bind via π-π stacking with Phe168 and hydrogen bonding to Glu169 .
  • Kinase Inhibition : Derivatives inhibit RIPK1 by blocking ATP-binding pockets (IC50_{50} = 0.5–2 µM) .
  • Selectivity : Fluorine or trifluoromethyl groups at Position 3 enhance selectivity over A1_{1} receptors (10-fold) .

Advanced: How can computational modeling guide the design of derivatives?

Methodological Answer:

  • Docking Studies : Predict binding poses in target proteins (e.g., adenosine receptors using AutoDock Vina) .
  • QSAR Models : Relate substituent electronegativity (e.g., –CF3_3) to bioactivity (R2^2 = 0.89 for A2a_{2a} inhibition) .
  • Molecular Dynamics : Simulate stability of protein-ligand complexes over 100 ns to prioritize derivatives .

Advanced: What strategies enable the synthesis of polyfunctionalized derivatives?

Methodological Answer:

  • Protecting Groups : Use tert-butyl carbamates to temporarily block amines during multi-step syntheses .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl groups at Position 2 (e.g., 4-chlorophenyl, 85% yield) .
  • Reductive Amination : Attach piperazine moieties to enhance solubility (e.g., 6N-piperazinyl derivatives) .

Q. Table 2: Derivative Synthesis Examples

DerivativeMethodKey FeatureReference
3-Nitro-7-methoxyNitration + methoxylationEnhanced photostability
2-(Furan-2-yl)Furaldehyde condensationA2a_{2a} antagonism
5-(4-Nitrobenzyl)Benzyl bromide alkylationImproved crystallinity

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